Cas no 2229465-91-0 (O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine)

O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine
- 2229465-91-0
- O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine
- EN300-1904925
-
- インチ: 1S/C7H10BrNOS/c1-7(2,10-9)6-5(8)3-4-11-6/h3-4H,9H2,1-2H3
- InChIKey: OCKJPXSSSRVANC-UHFFFAOYSA-N
- SMILES: BrC1C=CSC=1C(C)(C)ON
計算された属性
- 精确分子量: 234.96665g/mol
- 同位素质量: 234.96665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.5Ų
- XLogP3: 1.8
O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1904925-0.5g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 0.5g |
$1426.0 | 2023-09-18 | ||
Enamine | EN300-1904925-5.0g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 5g |
$4309.0 | 2023-06-01 | ||
Enamine | EN300-1904925-0.05g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 0.05g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1904925-2.5g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 2.5g |
$2912.0 | 2023-09-18 | ||
Enamine | EN300-1904925-1.0g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 1g |
$1485.0 | 2023-06-01 | ||
Enamine | EN300-1904925-10.0g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 10g |
$6390.0 | 2023-06-01 | ||
Enamine | EN300-1904925-0.1g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 0.1g |
$1307.0 | 2023-09-18 | ||
Enamine | EN300-1904925-0.25g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 0.25g |
$1366.0 | 2023-09-18 | ||
Enamine | EN300-1904925-10g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 10g |
$6390.0 | 2023-09-18 | ||
Enamine | EN300-1904925-1g |
O-[2-(3-bromothiophen-2-yl)propan-2-yl]hydroxylamine |
2229465-91-0 | 1g |
$1485.0 | 2023-09-18 |
O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamineに関する追加情報
Introduction to O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine (CAS No. 2229465-91-0)
O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine (CAS No. 2229465-91-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine.
Chemical Structure and Properties
The molecular structure of O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine is composed of a brominated thiophene ring attached to a propanolamine moiety. The presence of the bromine atom and the thiophene ring imparts unique electronic and steric properties to the molecule. These features contribute to its stability and reactivity, making it an interesting candidate for various chemical reactions and biological studies. The compound has a molecular formula of C10H13BrNO2S and a molecular weight of approximately 307.18 g/mol.
Synthesis Methods
The synthesis of O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-bromothiophene with an appropriate propanolamine derivative under controlled conditions. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of transition metal catalysts and microwave-assisted synthesis techniques. These improvements have not only enhanced the yield and purity of the final product but also reduced the overall environmental impact of the synthesis process.
Biological Activities
The biological activities of O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine have been extensively studied in recent years. Research has shown that this compound exhibits potent antioxidant properties, which can be attributed to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. These properties make O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine a promising candidate for the treatment of various inflammatory diseases.
Pharmacological Applications
In the realm of pharmacology, O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine has shown potential as a lead compound for drug development. Preclinical studies have indicated that it possesses neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, its ability to modulate specific cellular pathways involved in apoptosis and cell survival suggests that it may have applications in cancer therapy.
Clinical Trials and Future Directions
While O-2-(3-bromothiophen-2-yl)propan-2-ylhydroxylamine is still in the early stages of clinical evaluation, preliminary results are encouraging. Ongoing clinical trials are focused on assessing its safety, efficacy, and pharmacokinetic profile in human subjects. These trials aim to provide a comprehensive understanding of the compound's therapeutic potential and identify any potential side effects or contraindications.
In addition to its direct therapeutic applications, O-2-(3-bromothiophen-2-yl)propan-2-y lhydroxylamine is also being explored as a tool for understanding fundamental biological processes. Its unique structure and biological activities make it a valuable probe for investigating cellular signaling pathways and disease mechanisms.
Conclusion
In conclusion, O-2-(3-bromothiophen - 2 - yl ) propan - 2 - yl hydrox yl amine (CAS No. 2 09465 - 91 - 0 ) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its potent biological activities, positions it as a valuable candidate for further investigation and development. As research continues to advance, it is likely that new insights into the potential therapeutic uses of this compound will emerge, contributing to the advancement of healthcare solutions.
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